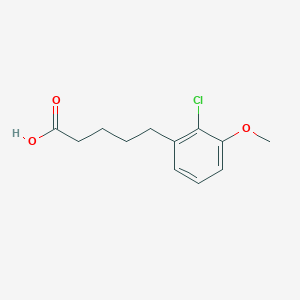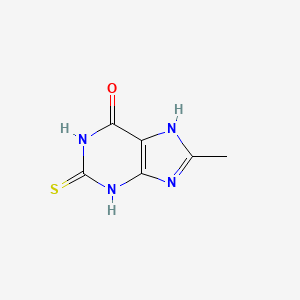
4,4'-Methylenebis(2-ethyl-3-methylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Methylenebis(2-ethyl-3-methylaniline) is an aromatic diamine compound. It is known for its applications in various industrial processes, particularly in the production of polymers and resins. The compound has a molecular formula of C19H26N2 and a molecular weight of 282.42 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2-ethyl-3-methylaniline) typically involves the reaction of 2-ethyl-3-methylaniline with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between two aniline molecules .
Industrial Production Methods
In industrial settings, the compound is produced using a similar method but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The process involves the use of catalysts and specific reaction conditions to optimize the production .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Methylenebis(2-ethyl-3-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4,4’-Methylenebis(2-ethyl-3-methylaniline) has several applications in scientific research:
Chemistry: Used as a curing agent for epoxy resins and in the synthesis of polyimides.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 4,4’-Methylenebis(2-ethyl-3-methylaniline) involves its interaction with various molecular targets. The compound can form covalent bonds with other molecules, leading to the formation of stable products. It can also participate in redox reactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Methylenebis(2-ethylaniline)
- 4,4’-Methylenebis(2-methylaniline)
- 4,4’-Methylenebis(2-ethyl-6-methylaniline)
Uniqueness
4,4’-Methylenebis(2-ethyl-3-methylaniline) is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This makes it particularly suitable for certain industrial applications, such as in the production of specialized polymers and resins .
Eigenschaften
CAS-Nummer |
1632285-94-9 |
|---|---|
Molekularformel |
C19H26N2 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
4-[(4-amino-3-ethyl-2-methylphenyl)methyl]-2-ethyl-3-methylaniline |
InChI |
InChI=1S/C19H26N2/c1-5-16-12(3)14(7-9-18(16)20)11-15-8-10-19(21)17(6-2)13(15)4/h7-10H,5-6,11,20-21H2,1-4H3 |
InChI-Schlüssel |
DSINKILTJJNZLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1C)CC2=C(C(=C(C=C2)N)CC)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


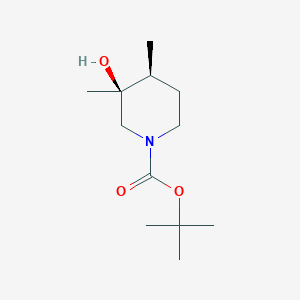
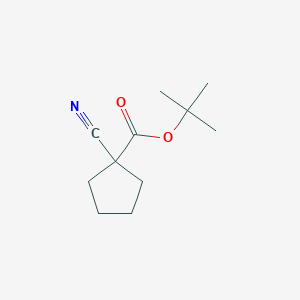
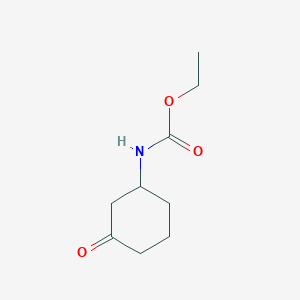
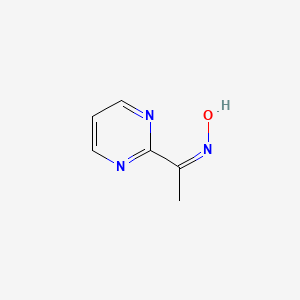


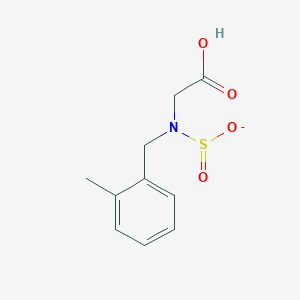


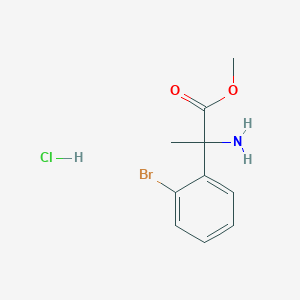
![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)
